Ethyl 3-(2-chloroethyl)-6-formyl-1H-indole-2-carboxylate
Description
Properties
CAS No. |
917568-21-9 |
|---|---|
Molecular Formula |
C14H14ClNO3 |
Molecular Weight |
279.72 g/mol |
IUPAC Name |
ethyl 3-(2-chloroethyl)-6-formyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C14H14ClNO3/c1-2-19-14(18)13-11(5-6-15)10-4-3-9(8-17)7-12(10)16-13/h3-4,7-8,16H,2,5-6H2,1H3 |
InChI Key |
PSALXGSPXAXNCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)C=O)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-chloroethyl)-6-formyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the formation of the indole core, followed by the introduction of the chloroethyl and formyl groups. The final step involves esterification to introduce the ethyl ester group.
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Chloroethyl Group: The chloroethyl group can be introduced via nucleophilic substitution reactions, where an appropriate chloroethylating agent reacts with the indole derivative.
Formylation: The formyl group can be introduced using Vilsmeier-Haack reaction, which involves the reaction of the indole derivative with a formylating agent like DMF and POCl3.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-chloroethyl)-6-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Amines, Thiols
Major Products Formed
Oxidation: Ethyl 3-(2-chloroethyl)-6-carboxy-1H-indole-2-carboxylate
Reduction: Ethyl 3-(2-chloroethyl)-6-hydroxymethyl-1H-indole-2-carboxylate
Substitution: Ethyl 3-(substituted ethyl)-6-formyl-1H-indole-2-carboxylate
Scientific Research Applications
Ethyl 3-(2-chloroethyl)-6-formyl-1H-indole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-chloroethyl)-6-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can alter their function. The formyl group can participate in various biochemical reactions, including enzyme inhibition and protein modification.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues, their substituents, and properties:
Key Observations:
Acetylated analogues (e.g., Methyl 3-acetyl-6-chloro-1H-indole-2-carboxylate) exhibit higher melting points (~220°C), suggesting stronger intermolecular interactions due to the acetyl group .
Position 6 Functionalization: The formyl group in the target compound offers a site for condensation reactions (e.g., Schiff base formation), unlike chloro or amino substituents in analogues . Amino-substituted derivatives (e.g., Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate) may exhibit distinct biological activities due to hydrogen-bonding capabilities .
Ester vs. Carboxylic Acid :
- Hydrolysis of the ethyl ester to a carboxylic acid (e.g., 3-Ethyl-6-chloro-1H-indole-2-carboxylic acid) reduces lipophilicity, impacting solubility and bioavailability .
Physicochemical Properties
- Melting Points : Methyl/ethyl esters with acetyl or chloro substituents exhibit higher melting points (>190°C) compared to unsubstituted indoles, likely due to crystal packing and dipole interactions .
- Lipophilicity: The chloroethyl and formyl groups in the target compound may increase logP values compared to amino or carboxylic acid derivatives, influencing membrane permeability .
Biological Activity
Ethyl 3-(2-chloroethyl)-6-formyl-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides an in-depth analysis of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of the Compound
Chemical Structure:
- IUPAC Name: this compound
- CAS Number: 586336-88-1
- Molecular Formula: C_{12}H_{12}ClN O_{3}
The compound features a unique combination of functional groups that contribute to its reactivity and biological properties. The chloroethyl group is particularly noteworthy for its potential to form covalent bonds with biological molecules, leading to significant modifications in their function.
Enzyme Interactions
This compound has been shown to interact with various enzymes, notably:
- Indoleamine 2,3-Dioxygenase (IDO): Inhibition of IDO may modulate immune responses, particularly in cancer therapy.
- p38 MAP Kinase: Inhibition can lead to anti-inflammatory effects.
These interactions suggest that the compound could be a valuable tool in the development of therapeutic agents targeting these pathways.
Cellular Effects
The compound influences several cellular processes:
- Cell Signaling Pathways: It modulates pathways that are crucial for cellular communication and metabolism.
- Gene Expression: Changes in transcription factor activity can lead to significant alterations in gene expression profiles.
The mechanism by which this compound exerts its biological effects involves several key interactions:
- Binding to Specific Biomolecules: The compound can bind to enzymes or receptors, leading to inhibition or activation.
- Nucleophilic Addition Reactions: The formyl group participates in these reactions, while the chloro group may undergo substitution reactions.
This multifaceted mechanism highlights the compound's potential as a versatile agent in medicinal chemistry.
Anticancer Activity
Recent studies have demonstrated the potential anticancer activity of this compound. For instance, compounds derived from indole structures have shown cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 4.98 |
| Compound B | HepG2 | 7.84 |
| This compound | TBD |
The exact IC50 values for this compound require further investigation but are anticipated to be comparable based on structural similarities with other active compounds.
Temporal and Dosage Effects
Research indicates that the biological effects of this compound vary with dosage:
- Lower Doses: May exhibit therapeutic effects by modulating immune responses and inflammatory pathways.
- Higher Doses: Could lead to toxic or adverse effects, including cellular damage.
This dosage-dependent behavior underscores the importance of careful dosing in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3-(2-chloroethyl)-6-formyl-1H-indole-2-carboxylate, and what critical reaction conditions govern its formation?
- Methodological Answer : The synthesis typically involves sequential functionalization of the indole core. For example, the formyl group at position 6 can be introduced via Vilsmeier-Haack formylation, while the 2-chloroethyl moiety at position 3 may require alkylation using 1,2-dichloroethane under basic conditions (e.g., NaH or K₂CO₃). Evidence from analogous indole syntheses highlights the importance of temperature control (0–5°C for formylation) and anhydrous solvents to minimize hydrolysis of reactive intermediates .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR are critical for confirming substitution patterns. The formyl proton typically appears as a singlet near δ 9.8–10.2 ppm, while the ethyl ester group shows a triplet (δ 1.3–1.5 ppm) and quartet (δ 4.2–4.4 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures, particularly to confirm the spatial arrangement of the chloroethyl and formyl groups. Hydrogen-bonding interactions between the formyl oxygen and adjacent substituents can stabilize the crystal lattice .
Advanced Research Questions
Q. How does the 2-chloroethyl group influence regioselectivity in nucleophilic substitution reactions?
- Methodological Answer : The chloroethyl group acts as a leaving group in SN2 reactions, enabling substitution with nucleophiles (e.g., amines, thiols). Steric hindrance from the adjacent ethyl ester and formyl groups directs nucleophilic attack to the less hindered terminal chlorine. Computational studies (DFT calculations) can model transition states to predict regioselectivity, while kinetic experiments (e.g., monitoring reaction rates with varying nucleophiles) validate these predictions .
Q. What strategies optimize the stability of this compound under storage and reaction conditions?
- Methodological Answer :
- Storage : Lyophilization and storage at –20°C in amber vials minimize degradation via hydrolysis or photolysis.
- Reaction Stability : In situ protection of the formyl group (e.g., acetal formation) during reactions with strong bases or nucleophiles prevents unwanted side reactions. TLC or HPLC monitoring ensures intermediate stability .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations (GROMACS) model binding affinities. The formyl group’s electrophilic nature may form hydrogen bonds with catalytic lysine residues, while the chloroethyl group could alkylate cysteine thiols in active sites. Validation via SAR studies on analogs (e.g., replacing chloroethyl with bromoethyl) refines predictions .
Data Analysis & Experimental Design
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR signals) often arise from dynamic processes (e.g., rotamers of the chloroethyl group). Variable-temperature NMR (VT-NMR) can identify conformational equilibria, while 2D techniques (COSY, NOESY) clarify through-space interactions. Cross-referencing with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Q. What experimental designs mitigate side reactions during functionalization of the indole core?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect the formyl group as a dioxolane acetal during alkylation or oxidation steps.
- Catalysis : Use Pd-mediated cross-coupling for C–H functionalization at position 4 or 5, avoiding direct competition with the chloroethyl and formyl groups .
Synthetic Challenges & Innovations
Q. What are the limitations of current synthetic methods for this compound, and how can they be addressed?
- Methodological Answer : Key limitations include low yields in formylation steps (due to competing indole ring oxidation) and poor solubility in polar solvents. Innovations:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
